2-Carbamoyl-4-methylpentanoic acid

Description

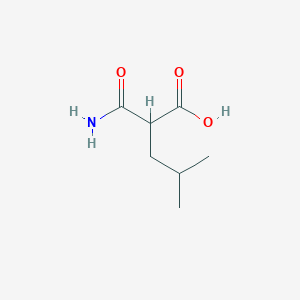

2-Carbamoyl-4-methylpentanoic acid is a branched-chain organic compound featuring a carboxylic acid group at the terminal position and a carbamoyl (-CONH₂) substituent at the second carbon of the 4-methylpentanoic acid backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 175.18 g/mol (calculated). This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as a building block for peptidomimetics or bioactive molecules .

Properties

IUPAC Name |

2-carbamoyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZZCQOGMPLZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpentanoic acid with a suitable aminating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-4-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Carbamoyl-4-methylpentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Carbamoyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways within cells . The compound may act by modulating enzyme activity, altering gene expression, or affecting cellular signaling pathways . These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-carbamoyl-4-methylpentanoic acid with five structurally related compounds identified in the literature:

Key Differences and Implications

Backbone Complexity: this compound has a simpler aliphatic structure compared to the cycloheptane-containing analog (C₁₂H₂₀O₄), which may influence solubility and steric interactions in synthetic applications .

The chlorothiophene substituent in C₁₂H₁₇ClN₂O₃S introduces aromaticity and electronegativity, likely enhancing binding affinity in enzyme inhibition studies .

Toxicological Data: Limited toxicological information is available for this compound and its analogs. Notably, 2-cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity studies, necessitating caution in handling .

Biological Activity

2-Carbamoyl-4-methylpentanoic acid is a compound of significant interest due to its unique structural properties and biological activities. This compound features a carbamoyl group attached to a branched-chain fatty acid backbone, which allows it to interact with various biological systems. Its molecular formula is with a molecular weight of approximately 159.185 g/mol. The compound's chiral nature makes it particularly relevant in the fields of medicinal chemistry and biochemistry.

Metabolic Pathways

Research indicates that this compound plays a role in metabolic pathways, particularly within Clostridium butyricum , a bacterium known for its ability to metabolize branched-chain amino acids. This metabolism can influence microbial pathways, which are essential for understanding its potential applications in biotechnology and metabolic engineering.

Drug Development Potential

Due to its structural similarities with amino acids, this compound may exhibit interactions that are relevant for drug development. Its unique reactivity and chirality can be exploited for designing novel therapeutic agents.

Case Study 1: Metabolism by Clostridium butyricum

A study focused on the metabolic capabilities of Clostridium butyricum highlighted how this bacterium utilizes this compound in its metabolic processes. The findings suggest that this compound could serve as a substrate for microbial fermentation, potentially leading to the production of valuable biochemicals.

Case Study 2: Synthesis and Characterization

Another investigation into the synthesis of this compound revealed its stability and reactivity under various conditions. The study characterized the compound's interactions with other biomolecules, providing insights into its potential applications as a building block in organic synthesis and medicinal chemistry.

Comparative Analysis of Similar Compounds

The following table summarizes some compounds that share structural features with this compound, highlighting their unique characteristics and biological activities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Hydroxy-4-methylpentanoic Acid | Hydroxyl group at position 2 | Involved in branched-chain amino acid metabolism; metabolized by Clostridium butyricum |

| (R)-5-Acetoxy-4-methylpentanoic Acid | Acetoxy group at position 5 | Key building block in natural product synthesis |

| Para-Aminobenzoic Acid | Amino group at para position | Used in folic acid synthesis; vitamin-like properties |

| N-carbamoyl Glutamic Acid | Carbamoyl group attached to glutamic acid | Potential protective effects against embryo implantation disorders |

Implications for Future Research

The unique properties of this compound suggest various avenues for future research, particularly in the realms of:

- Medicinal Chemistry : Exploring its potential as a therapeutic agent.

- Biotechnology : Utilizing its metabolic pathways for bioprocessing applications.

- Synthesis : Investigating its role as a chiral building block in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.